Cas no 1113123-08-2 (3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one structure](https://ja.kuujia.com/scimg/cas/1113123-08-2x500.png)
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
- 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
-
- インチ: 1S/C18H10BrFN4O2/c19-12-6-4-11(5-7-12)17-21-18(26-23-17)16-15(25)8-9-24(22-16)14-3-1-2-13(20)10-14/h1-10H
- InChIKey: XJTXAHPFFTZMOW-UHFFFAOYSA-N
- ほほえんだ: C1(C2ON=C(C3=CC=C(Br)C=C3)N=2)=NN(C2=CC=CC(F)=C2)C=CC1=O
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3790-5μmol |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-2mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-2μmol |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-15mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-5mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-40mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-20mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-10μmol |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-1mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F3406-3790-4mg |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one |
1113123-08-2 | 4mg |
$66.0 | 2023-09-05 |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one 関連文献
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
7. Back matter
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-oneに関する追加情報
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one (CAS No. 1113123-08-2): A Comprehensive Overview
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one (CAS No. 1113123-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydropyridazines and is characterized by its unique structural features, including a 1,2,4-oxadiazole moiety and a 4-bromophenyl substituent. These structural elements contribute to its pharmacological properties and make it a promising candidate for further research and development.
The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent studies have focused on optimizing the synthetic route to improve efficiency and reduce costs. For instance, a one-pot synthesis method has been developed that combines several steps into a single reaction vessel, significantly reducing the overall time and resources required.
In terms of its biological activity, 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has shown promising results in various in vitro and in vivo assays. One of the key areas of interest is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Beyond its anticancer properties, 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for these conditions.
The pharmacokinetic profile of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has also been studied in detail. It has been found to have good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, with the major metabolites being excreted in urine and feces.
To further evaluate its safety and efficacy, clinical trials are currently underway. Phase I trials have demonstrated that 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings have paved the way for Phase II trials to assess its efficacy in specific patient populations.
In addition to its therapeutic potential, 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has also been explored for its use as a research tool. Its unique chemical structure makes it an ideal candidate for studying the biological processes involved in cancer and inflammation. For example, it can be used to investigate the role of specific signaling pathways in disease progression and to identify potential targets for drug development.
The future prospects for 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery and bioavailability.
In conclusion, 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one (CAS No. 1113123-08-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable compound for both therapeutic applications and research purposes. As more data becomes available from ongoing clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of new treatments for various diseases.
1113123-08-2 (3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one) 関連製品
- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)
- 212778-67-1(3-Phenyl-4-(phenylethynyl)cinnoline)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))
- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)
- 896370-14-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-3,5-dimethoxybenzamide)
- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)
- 122768-04-1(Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)